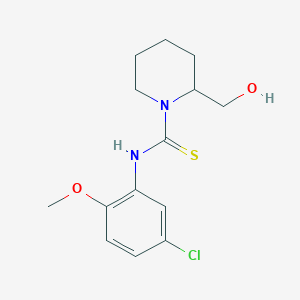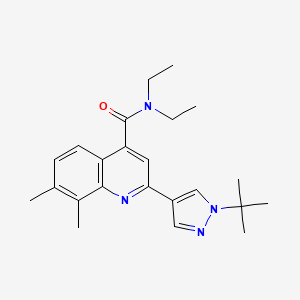
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide
説明
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide, also known as AIA, is a chemical compound that has been studied extensively in scientific research. AIA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in various physiological processes, including pain sensation, mood regulation, and appetite.
作用機序
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to play a role in pain sensation, mood regulation, and appetite, among other processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids are known to modulate pain sensation, mood, and appetite, among other processes. In animal models, this compound has been shown to reduce pain and inflammation, improve memory and cognitive function, and reduce drug-seeking behavior.
実験室実験の利点と制限
One advantage of using 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide in lab experiments is its potent inhibition of FAAH, which allows for the study of endocannabinoid signaling pathways in the body. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
One limitation of using this compound in lab experiments is its specificity for FAAH. While this can be an advantage in some cases, it can also limit the ability to study other enzymes or signaling pathways that may be involved in the physiological effects of endocannabinoids.
将来の方向性
There are many potential future directions for the study of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide and its therapeutic applications. One area of interest is the use of this compound in the treatment of chronic pain. This compound has been shown to reduce pain and inflammation in animal models, and further research is needed to determine its potential efficacy in human patients.
Another area of interest is the use of this compound in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in human patients.
Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve memory and cognitive function in animal models, and further research is needed to determine its potential efficacy in human patients.
Conclusion
This compound, or this compound, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, and may have potential applications in the treatment of chronic pain, drug addiction, and neurodegenerative diseases. Further research is needed to determine the full extent of this compound's therapeutic potential.
科学的研究の応用
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26INO/c1-2-16-8-17(21)3-4-18(16)22-19(23)12-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIUXIGJGDWHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-(2-nitro-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)benzoate](/img/structure/B4141239.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)
![2-(1-adamantyl)-N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4141266.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)
![N-cyclohexyl-2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4141293.png)

![4-imino-2,6,6-trimethyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4141307.png)


![3-(4-fluorophenyl)-2-{[(tetrahydro-2-furanylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B4141330.png)
![N-[3-({[(1-adamantylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4141337.png)